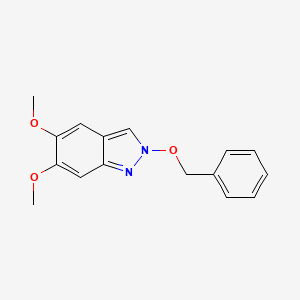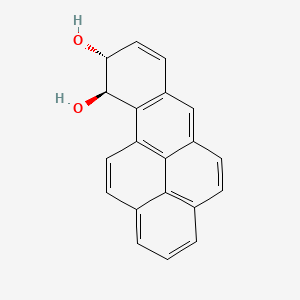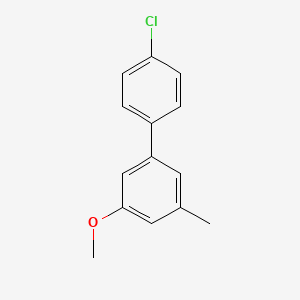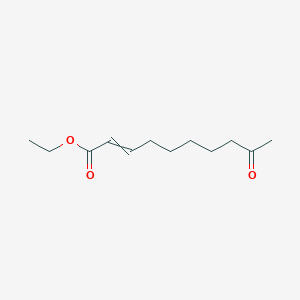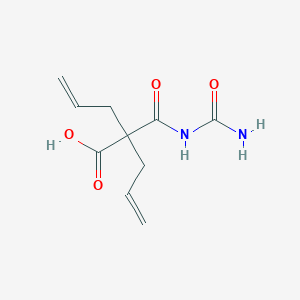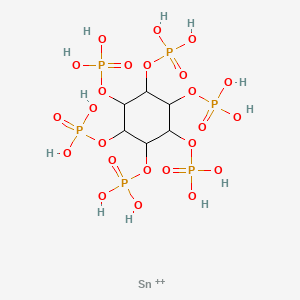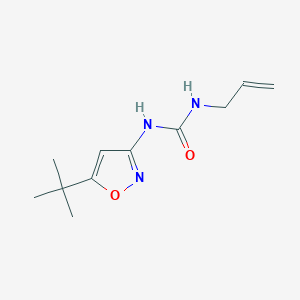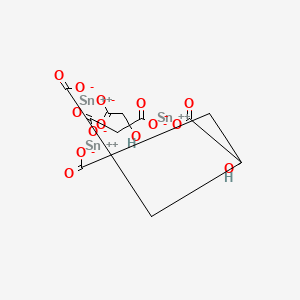![molecular formula C6H3Cl3N4 B14624741 2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine CAS No. 58885-18-0](/img/structure/B14624741.png)
2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine is a heterocyclic compound that contains both imidazole and pyrazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trichloromethyl-substituted precursor with a diamine compound, followed by cyclization to form the imidazo[4,5-b]pyrazine ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
化学反応の分析
Types of Reactions
2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trichloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-b]pyrazine derivatives.
科学的研究の応用
2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
作用機序
The mechanism of action of 2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, or metabolism .
類似化合物との比較
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine: Known for its anticancer properties.
Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor for cancer treatment.
1,2,3-Triazolo[4,5-b]pyrazine: Used in luminescence and complexation studies.
Uniqueness
2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine is unique due to its specific trichloromethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
特性
CAS番号 |
58885-18-0 |
|---|---|
分子式 |
C6H3Cl3N4 |
分子量 |
237.5 g/mol |
IUPAC名 |
2-(trichloromethyl)-1H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C6H3Cl3N4/c7-6(8,9)5-12-3-4(13-5)11-2-1-10-3/h1-2H,(H,10,11,12,13) |
InChIキー |
HPLLRAYWMCYNPN-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=N1)NC(=N2)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


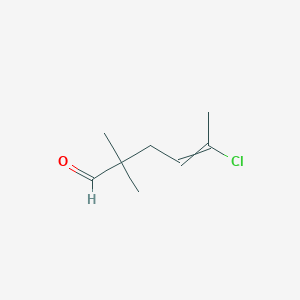
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
